molecular formula C15H23NO B8537132 (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine

(R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine

Cat. No.: B8537132
M. Wt: 233.35 g/mol
InChI Key: JHKJGWJFBYPMCY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is an organic compound with a complex structure that includes a methoxyphenyl group and a trimethylpent-3-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a methoxy group, often using methylation reagents such as dimethyl sulfate or methyl iodide.

    Construction of the Trimethylpent-3-en-1-amine Backbone: This step involves the formation of the amine backbone through a series of reactions, including alkylation and amination. Common reagents include alkyl halides and amines.

    Coupling of the Methoxyphenyl Group with the Amine Backbone: The final step involves coupling the methoxyphenyl intermediate with the amine backbone under suitable conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of ®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-hydroxyphenyl)-N,N,2-trimethylpent-3-en-1-amine: Similar structure with a hydroxy group instead of a methoxy group.

    ®-3-(3-ethoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s solubility, stability, and interactions with molecular targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine

InChI

InChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/t12-/m0/s1

InChI Key

JHKJGWJFBYPMCY-LBPRGKRZSA-N

Isomeric SMILES

CC=C(C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C

Canonical SMILES

CC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C

Origin of Product

United States

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